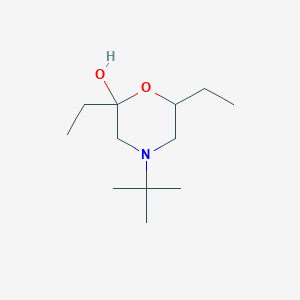

4-tert-Butyl-2,6-diethylmorpholin-2-ol

Description

4-tert-Butyl-2,6-diethylmorpholin-2-ol is a substituted morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom and three alkyl substituents: a tert-butyl group at position 4 and ethyl groups at positions 2 and 4. Structural analogs and related compounds (e.g., tert-butyl-substituted phenols, sulfonates, and nitroaromatics) will be used for comparative analysis.

Properties

CAS No. |

109605-07-4 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

4-tert-butyl-2,6-diethylmorpholin-2-ol |

InChI |

InChI=1S/C12H25NO2/c1-6-10-8-13(11(3,4)5)9-12(14,7-2)15-10/h10,14H,6-9H2,1-5H3 |

InChI Key |

OLNPCQNTPPRZBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CC(O1)(CC)O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-sec-Butyl-2,6-di-tert-butylphenol

- Structure: Phenol ring with sec-butyl (position 4) and tert-butyl groups (positions 2 and 6) .

- Molecular Formula: C₁₈H₃₀O (vs. C₁₂H₂₅NO₂ for the target morpholine compound).

- Applications : Used as a reference substance in chemical inventories, likely for antioxidative or stabilizing roles due to steric hindrance from tert-butyl groups .

- Higher molecular weight and hydrophobicity due to three bulky alkyl groups.

4-Tert-Butyl-2-Nitro Phenol

- Structure: Phenol with tert-butyl (position 4) and nitro (position 2) groups .

- Molecular Formula: C₁₀H₁₃NO₃ (vs. C₁₂H₂₅NO₂ for the target compound).

- Applications : Intermediate in synthesis; nitro groups enhance electrophilicity for further functionalization .

- Key Differences: Nitro group introduces strong electron-withdrawing effects, contrasting with the ethyl and hydroxyl groups in the morpholine derivative. Higher acidity (phenolic proton vs.

Musk Derivatives (e.g., Musk Ketone)

- Structure : Aromatic rings with tert-butyl, methyl, and nitro groups .

- Example: Musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone).

- Applications : Fragrance industry; nitro and tert-butyl groups enhance stability and volatility .

- Key Differences :

- Nitro and acetyl groups dominate reactivity, unlike the morpholine’s hydroxyl and ethyl substituents.

- Musk compounds are optimized for odorant properties, whereas the target morpholine may prioritize solubility or hydrogen-bonding capacity.

4-tert-Butyl-2,6-dimethylbenzenesulfonyl Chloride

- Structure : Sulfonyl chloride derivative with tert-butyl and methyl groups .

- Applications : Intermediate in sulfonation reactions; used in X-ray crystallography studies .

- Key Differences :

- Sulfonyl chloride group is highly reactive toward nucleophiles, unlike the morpholine’s hydroxyl group.

- Methyl substituents (vs. ethyl in the target compound) reduce steric bulk.

Comparative Data Table

Research Findings and Limitations

- Synthetic Pathways: The target morpholine derivative may share synthetic strategies with tert-butyl-substituted phenols (e.g., alkylation of morpholine precursors) but requires regioselective ethyl and tert-butyl group installation.

- Physicochemical Properties: Compared to phenol analogs, the morpholine’s oxygen atom and hydroxyl group may improve water solubility and hydrogen-bonding capacity, critical for biological activity.

- Gaps in Evidence: No direct data on 4-tert-Butyl-2,6-diethylmorpholin-2-ol exists in the provided sources. Comparisons rely on structural analogs, highlighting the need for further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.